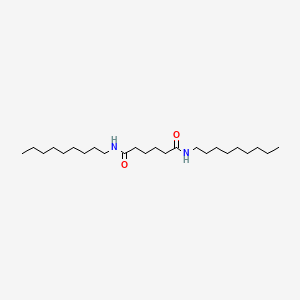













|
REACTION_CXSMILES
|
C(O)(=O)CCCCC(O)=O.[CH2:11]([NH2:20])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH2:21]([N:30](CCCCCCCCC)[C:31](=[O:39])[CH2:32][CH2:33][CH2:34][CH2:35][C:36](N)=[O:37])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[OH-].[Na+]>O>[CH2:11]([NH:20][C:36](=[O:37])[CH2:35][CH2:34][CH2:33][CH2:32][C:31]([NH:30][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])=[O:39])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:3.4|
|


|
Name
|
|
|
Quantity
|
350.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
28.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
|
Name
|
monoamido adipic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N,N1 -dinonyl adipamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)N(C(CCCCC(=O)N)=O)CCCCCCCCC
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 1 L flask equipped
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the wetcake was washed with hot water
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)NC(CCCCC(=O)NCCCCCCCCC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |